3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring substituted with a chloro group and a cyclopropyl group attached to an oxadiazole ring, making it a versatile scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the oxadiazole moiety. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde to form the corresponding pyrazole derivative. This intermediate is then reacted with a cyclopropylamine and an appropriate carboxylic acid derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-bromo-1-(3-chloropyrazol-4-yl)methyl-1,2,4-oxadiazole
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of a pyrazole ring with a chloro substituent and a cyclopropyl group attached to an oxadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClN5O2 |
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Molecular Weight |
267.67 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C10H10ClN5O2/c11-6-3-12-16(4-6)5-8-14-10(18-15-8)9(17)13-7-1-2-7/h3-4,7H,1-2,5H2,(H,13,17) |
InChI Key |
RHCOZVOHOVRZND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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